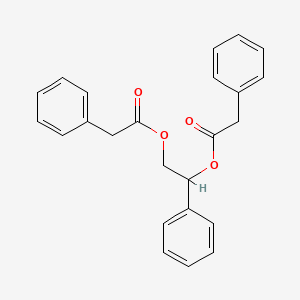
Uridine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution is a modified nucleotide analog. It is a derivative of uridine triphosphate where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-O-(1-thiotriphosphate) lithium salt involves the thiolation of uridine triphosphate. The process typically includes the following steps:
Activation of Uridine Triphosphate: Uridine triphosphate is activated using a suitable reagent such as carbodiimide.
Thiolation: The activated uridine triphosphate is then reacted with a thiolating agent, such as thiophosphoryl chloride, under controlled conditions to replace one of the oxygen atoms with a sulfur atom.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of Uridine 5’-O-(1-thiotriphosphate) lithium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine triphosphate are synthesized and activated.
Thiolation in Bulk: The thiolation reaction is carried out in large reactors with precise control over reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-O-(1-thiotriphosphate) lithium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with the sulfur atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom to form sulfoxides or sulfones.
Reduction: Reducing agents such as dithiothreitol can reduce the sulfur atom to its original state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Alkylated derivatives of uridine thiotriphosphate.
Oxidation: Sulfoxides and sulfones of uridine thiotriphosphate.
Reduction: Reduced forms of uridine thiotriphosphate.
Scientific Research Applications
Uridine 5’-O-(1-thiotriphosphate) lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of thiophosphate groups.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of nucleotide signaling pathways.
Industry: Utilized in the production of modified nucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of Uridine 5’-O-(1-thiotriphosphate) lithium salt involves its interaction with nucleotide-binding proteins and enzymes. The sulfur atom in the thiophosphate group can form unique interactions with these proteins, affecting their activity and function. This compound can act as an agonist or antagonist of nucleotide receptors, modulating various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Uridine Triphosphate (UTP): The parent compound without the sulfur modification.
5-Methoxy-uridine 5’-triphosphate: Another modified nucleotide with a methoxy group.
2’,3’-Dideoxyuridine 5’-triphosphate: A nucleotide analog lacking hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
Uridine 5’-O-(1-thiotriphosphate) lithium salt is unique due to the presence of the sulfur atom in the triphosphate group. This modification imparts distinct chemical and biological properties, making it valuable for specific research applications that cannot be achieved with other nucleotide analogs.
Properties
Molecular Formula |
C9H11N2Na4O14P3S |
|---|---|
Molecular Weight |
588.14 g/mol |
IUPAC Name |
tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,29)(H,10,12,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
XACIVDFHPBUXKX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)







![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)


![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)

